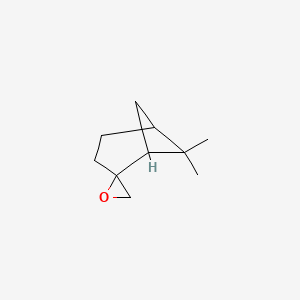
Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester, trans-
Descripción general
Descripción
“Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester, trans-” is an organic compound with the formula C19H28O3 and a molecular weight of 304.4238 . It is also known as “trans-4-Butylcyclohexanecarboxylic acid, 4-ethoxyphenyl ester” or "4-ethoxyphenyl trans-4-butylcyclohexanoate" .
Molecular Structure Analysis
The molecular structure of this compound can be represented in 2D or 3D models . The IUPAC Standard InChI isInChI=1S/C19H28O3/c1-3-5-6-15-7-9-16 (10-8-15)19 (20)22-18-13-11-17 (12-14-18)21-4-2/h11-16H,3-10H2,1-2H3/t15-,16- .
Aplicaciones Científicas De Investigación
Mesomorphism and Liquid Crystal Applications
Cyclohexanecarboxylic acid derivatives, including trans-4(4-alkylphenyl)cyclohexanecarboxylic acids, exhibit significant mesomorphic properties. These compounds have been studied for their ability to form nematic and smectic mesophases. The replacement of a benzene ring with a 1,4-disubstituted transcyclohexane ring in these molecules influences their nematic thermal stability and dielectric constants, making them relevant in the study of liquid crystals and related materials (Karamysheva, Kovshev, & Barnik, 1976).
Synthesis and Polymerization
Research has been conducted on the synthesis and polymerization of cyclic esters derived from cyclohexanecarboxylic acid. These studies are fundamental in designing hydrophilic aliphatic polyesters, where the cyclohexanecarboxylic acid derivatives are used to introduce functional groups like hydroxyl and amino groups into the polymer chain. This research is essential for developing new materials with specific properties (Trollsås et al., 2000).
Inhibiting Activity in Photooxidation
Cyclohexanecarboxylic acid ethyl esters, particularly those derived from phenol and para-cresol, have been synthesized and studied for their inhibitory activity in the photooxidation of petroleum phosphors. This research provides insights into the potential use of these compounds in protecting materials from oxidative damage caused by light exposure (Rasulov et al., 2011).
High-Pressure Phase Studies
Studies on the high-pressure phase behavior of liquid crystalline cyclohexane derivatives, including trans-4-n-butylcyclohexanecarboxylic acid esters, have been conducted. These studies involve examining the effects of pressure on the phase transitions of these compounds, which is crucial for understanding their behavior under varying environmental conditions and potential applications in high-pressure processes (Rübesamen & Schneider, 1993).
Plasticizer Applications
Cyclohexanecarboxylic acid esters, such as Di(2-Ethylhexyl)-1,2-cyclohexane dicarboxylate, have been synthesized and proposed as alternative, environmentally friendly plasticizers. These compounds are non-toxic and provide performance comparable to phthalates, which are associated with potential health risks. This research is critical for developing safer plasticizers for use in various polymer applications (Ou, Ding, & Zhang, 2014).
Propiedades
IUPAC Name |
(4-ethoxyphenyl) 4-butylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-3-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(12-14-18)21-4-2/h11-16H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBMJPZPJBTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886836 | |
| Record name | Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester, trans- | |
CAS RN |
67589-47-3 | |
| Record name | Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxyphenyl trans-4-butylcyclohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-](/img/structure/B1582310.png)

![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)








